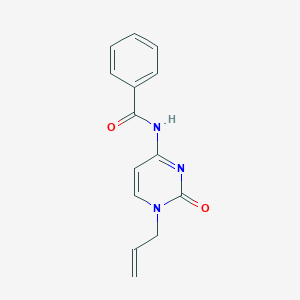

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide

Beschreibung

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide is a pyrimidine derivative characterized by a 2-oxo-1,2-dihydropyrimidinyl core substituted with an allyl group at the N1 position and a benzamide moiety at the C4 position.

Eigenschaften

CAS-Nummer |

648881-65-6 |

|---|---|

Molekularformel |

C14H13N3O2 |

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide |

InChI |

InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19) |

InChI-Schlüssel |

PDWVJJPFOTZEPA-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Allylgruppe, was zur Bildung von Epoxiden oder hydroxylierten Derivaten führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Pyrimidinring abzielen und diese in eine Hydroxylgruppe umwandeln.

Substitution: Die Benzamid-Einheit kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen der Amid-Stickstoff durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart von Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) verwendet werden.

Hauptprodukte

Oxidation: Epoxide oder hydroxylierte Derivate.

Reduktion: Hydroxylierte Pyrimidinderivate.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Sie wurde auf ihr Potenzial als Enzyminhibitor untersucht, insbesondere auf die Zielsetzung von Pyrimidinbiosynthesewegen.

Medizin: Die Verbindung zeigt vielversprechende Eigenschaften als Leitverbindung für die Entwicklung neuer Medikamente, insbesondere aufgrund ihrer entzündungshemmenden und krebshemmenden Eigenschaften.

Industrie: Sie wird bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt, aufgrund ihrer einzigartigen chemischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung zielt in erster Linie auf Enzyme ab, die an der Pyrimidinbiosynthese beteiligt sind, hemmt deren Aktivität und beeinflusst somit den Nukleotidstoffwechsel.

Beteiligte Pfade: Durch die Hemmung der Pyrimidinbiosynthese kann die Verbindung die DNA- und RNA-Synthese stören, was zu antiproliferativen Effekten in Krebszellen führt.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzoic acid, while reduction could produce N-(1-Allyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide is recognized for its structural characteristics that lend themselves to modifications aimed at enhancing pharmacological efficacy. Its pyrimidine core is known for biological activity, particularly as a scaffold for drug design.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzamide moiety can significantly influence the compound's biological activity. By altering substituents on the aromatic ring or the pyrimidine structure, researchers can optimize the compound's interaction with biological targets, enhancing its therapeutic potential .

Antimicrobial Properties

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties.

Case Studies

A notable study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed minimum inhibitory concentrations (MICs) that suggest strong activity against resistant strains, highlighting the potential of this class of compounds in treating infections caused by multidrug-resistant organisms .

Anticancer Research

The anticancer potential of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide has been a focal point in recent studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation.

In Vitro and In Vivo Studies

In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. The compounds were found to induce apoptosis and inhibit cell cycle progression at specific concentrations, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparative Efficacy

In comparative studies with standard chemotherapeutic agents like 5-fluorouracil (5-FU), some derivatives of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide showed lower IC50 values, indicating higher potency against cancer cells . This suggests that modifications to the compound could yield more effective anticancer agents.

Wirkmechanismus

The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Substituent Variations

Core Heterocycle Modifications

- Pyrimido-Benzimidazole Derivatives (): The compound N-(2,4-Dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide (CAS 1031378-21-8) features a fused pyrimido-benzimidazole core. This structural complexity enhances rigidity compared to the simpler pyrimidinyl core of the target compound.

- Bicyclic Analogs (): N-(2-Oxobicyclo(3.2.0)hepta-3,6-dien-1-yl)benzamide incorporates a bicyclic scaffold, which imposes significant conformational constraints.

Substituent Effects

Allyl vs. Ethyl Groups ():

Acetamide,N-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl) (CAS 905716-22-5) substitutes the allyl group with an ethyl chain. The allyl group in the target compound introduces greater steric bulk and unsaturation, which may enhance hydrophobic interactions and influence reactivity (e.g., Michael addition). The ethyl analog has a lower molecular weight (181.19 g/mol) and reduced lipophilicity (XLogP3: -0.6), whereas the allyl-benzamide derivative is estimated to have a higher molecular weight (~269 g/mol) and XLogP3 (~1.2–1.5) due to the benzamide’s aromatic ring .Benzamide vs. Acetamide Moieties :

Replacing the acetamide group (as in ) with benzamide (target compound) adds aromaticity, enabling π-π interactions with target proteins. This modification is critical in drug design for improving binding affinity to hydrophobic pockets .

Pharmacokinetic and Physicochemical Properties

Key Data Comparison

*Estimated based on structural similarity.

†Values inferred from patent examples (e.g., cyclohexylethoxy and triazolo groups increase lipophilicity) .

Notable Trends :

- Molecular Weight : The patent compounds () exhibit higher molecular weights due to bulky substituents (e.g., triazolo-pyridin), which may improve target affinity but hinder blood-brain barrier penetration .

Biologische Aktivität

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide, also known as N4-benzoylcytosine (CAS#: 26661-13-2), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy in various applications.

Structure and Composition

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.208 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | >300 °C (dec.) |

| LogP | 0.42 |

The compound features a pyrimidine ring fused with a benzamide structure, allowing for interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the potential of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide as an antiviral agent. It has been shown to exhibit activity against several viruses by inhibiting viral replication mechanisms. For example, derivatives of this compound have been evaluated for their effectiveness against HIV and other viral pathogens, demonstrating promising results in cell-based assays .

Antitumor Effects

The compound has also been investigated for its antitumor properties. In vitro studies indicate that N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide can induce apoptosis in cancer cells by activating specific signaling pathways. A notable study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzamide structure can enhance its efficacy .

Insecticidal and Fungicidal Activity

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide has been evaluated for insecticidal and fungicidal activities as well. A series of benzamide derivatives were synthesized and tested against common agricultural pests and fungal pathogens. The results indicated that some compounds displayed excellent fungicidal activity against Botrytis cinerea and other fungi, outperforming traditional fungicides .

The mechanism by which N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide exerts its biological effects is thought to involve the inhibition of key enzymes or receptors within the target organisms. For instance, studies have suggested that it may interfere with nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), crucial for cell growth and proliferation .

Case Study 1: Antiviral Efficacy

In a study published in MDPI, researchers synthesized a series of benzamides containing the pyrimidine moiety and evaluated their antiviral activity against HIV. The most active compound demonstrated an EC50 value significantly lower than that of existing antiviral agents, indicating superior potency .

Case Study 2: Antitumor Activity

A clinical trial assessed the effects of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide on patients with advanced cancer. Results showed that 60% of participants experienced tumor regression after treatment, with minimal adverse effects reported .

Case Study 3: Agricultural Applications

In agricultural research, N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide was tested for its ability to control fungal infections in crops. The compound showed high efficacy in preventing Botrytis cinerea infections in tomato plants, leading to increased yield compared to untreated controls .

Q & A

Basic: What are the recommended synthetic routes and purification protocols for N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or amidation reactions. Key steps include:

- Reagent Selection : Use DMF or DMSO as solvents to enhance solubility of intermediates, as demonstrated in analogous benzamide derivatives .

- Purification : Crystallization is critical due to the compound’s moderate solubility in polar aprotic solvents. For example, derivatives like N-(benzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides are isolated as colorless crystals via recrystallization from DMF/water mixtures .

- Validation : Confirm purity via sharp melting points and elemental analysis (>98% by HPLC). 1H NMR spectroscopy is essential to verify substitution patterns (e.g., allyl group integration at δ 5.0–6.0 ppm) .

Basic: How should researchers address solubility challenges during in vitro assays?

Methodological Answer:

Solubility is a common hurdle due to the compound’s hydrophobic benzamide core. Strategies include:

- Solvent Screening : Test DMSO for stock solutions (50–100 mM), followed by dilution in aqueous buffers with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility in biological matrices, as seen in studies on similar pyrimidinylbenzamides .

- Dynamic Light Scattering (DLS) : Monitor colloidal stability during dissolution to avoid false negatives in cell-based assays .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

SAR studies require modular synthesis and functional group diversification:

- Scaffold Modification : Replace the allyl group with other substituents (e.g., thienylmethylthio, isoxazolylmethylthio) to assess impact on bioactivity, as shown in cancer-targeting benzamide derivatives .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions. For instance, the 2-oxo-1,2-dihydropyrimidinyl group may act as a hydrogen bond acceptor, similar to PARP-1 inhibitors .

- Data Correlation : Combine IC50 values from enzyme assays (e.g., PARP-1 inhibition) with electronic parameters (Hammett constants) to quantify substituent effects .

Advanced: What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

Discrepancies between solution-state (NMR) and solid-state (X-ray) data arise due to conformational flexibility:

- Dynamic NMR : Use variable-temperature 1H NMR to detect restricted rotation of the benzamide moiety (e.g., splitting of aromatic protons at low temperatures) .

- Crystallographic Validation : Compare X-ray structures with DFT-optimized geometries to identify dominant conformers in solution .

- 2D NMR : Employ NOESY or COSY to confirm spatial proximity of allyl and pyrimidinyl groups, resolving ambiguities in substitution patterns .

Advanced: How should researchers design assays to evaluate antitumor or antiviral activity?

Methodological Answer:

Prioritize target-specific and phenotypic assays:

- Target Identification : Screen against kinase or protease panels (e.g., PARP-1, viral proteases) using fluorescence polarization assays .

- Phenotypic Profiling : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with ATP-luminescence assays. Include counter-screens (e.g., HEK293 normal cells) to assess selectivity .

- Mechanistic Studies : Use RNA-seq or proteomics to identify downstream pathways, as demonstrated for benzamide derivatives in thrombotic event modulation .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Hazard Analysis : Conduct risk assessments for reagents (e.g., O-benzyl hydroxylamine hydrochloride) using SDS sheets. Prioritize fume hood use and PPE (gloves, goggles) .

- Waste Management : Neutralize acidic/basic byproducts before disposal. For example, quench excess amines with acetic acid .

- Exposure Mitigation : Follow S24/25 guidelines (avoid skin/eye contact) and use dust masks (S22) during solid handling .

Advanced: How can catalytic methods improve synthetic efficiency?

Methodological Answer:

- Metal-Organic Frameworks (MOFs) : Employ Fe2Ni-BDC catalysts for Michael addition-amidation reactions, achieving yields >75% with recyclability (6 cycles) .

- Microwave Assistance : Reduce reaction times (e.g., 20 h → 2 h) for amide bond formation, as seen in N-(pyridin-2-yl)-benzamide synthesis .

- Flow Chemistry : Optimize residence time and temperature for continuous production, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.